Cas no 1219980-02-5 (3-(4-Methoxybenzyl)oxyazetidine)

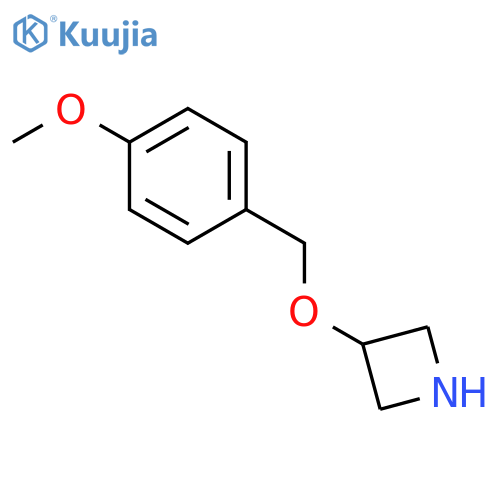

1219980-02-5 structure

商品名:3-(4-Methoxybenzyl)oxyazetidine

3-(4-Methoxybenzyl)oxyazetidine 化学的及び物理的性質

名前と識別子

-

- 3-((4-Methoxybenzyl)oxy)azetidine

- 3-[(4-Methoxybenzyl)oxy]azetidine

- AG-L-53247

- AK-72005

- CTK7A4118

- KB-232336

- MolPort-014-757-050

- DTXSID50679280

- CS-0302823

- A891258

- AKOS012078367

- EN300-1146276

- SB51000

- 3-[(4-methoxyphenyl)methoxy]azetidine

- 1219980-02-5

- 3-(4-Methoxybenzyl)oxyazetidine

-

- MDL: MFCD13559989

- インチ: InChI=1S/C11H15NO2/c1-13-10-4-2-9(3-5-10)8-14-11-6-12-7-11/h2-5,11-12H,6-8H2,1H3

- InChIKey: YJUVUYMZTANBRB-UHFFFAOYSA-N

- ほほえんだ: COC1=CC=C(C=C1)COC2CNC2

計算された属性

- せいみつぶんしりょう: 193.110278721g/mol

- どういたいしつりょう: 193.110278721g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 163

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1

- トポロジー分子極性表面積: 30.5Ų

3-(4-Methoxybenzyl)oxyazetidine セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

3-(4-Methoxybenzyl)oxyazetidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M333720-250mg |

3-[(4-Methoxybenzyl)oxy]azetidine |

1219980-02-5 | 250mg |

$ 295.00 | 2022-06-03 | ||

| Enamine | EN300-1146276-0.05g |

3-[(4-methoxyphenyl)methoxy]azetidine |

1219980-02-5 | 0.05g |

$563.0 | 2023-05-24 | ||

| Enamine | EN300-1146276-0.5g |

3-[(4-methoxyphenyl)methoxy]azetidine |

1219980-02-5 | 0.5g |

$645.0 | 2023-05-24 | ||

| TRC | M333720-25mg |

3-[(4-Methoxybenzyl)oxy]azetidine |

1219980-02-5 | 25mg |

$ 50.00 | 2022-06-03 | ||

| Chemenu | CM200439-1g |

3-[(4-Methoxybenzyl)oxy]azetidine |

1219980-02-5 | 95% | 1g |

$355 | 2023-03-07 | |

| Alichem | A019140868-5g |

3-((4-Methoxybenzyl)oxy)azetidine |

1219980-02-5 | 95% | 5g |

$774.99 | 2023-09-03 | |

| Chemenu | CM200439-5g |

3-[(4-Methoxybenzyl)oxy]azetidine |

1219980-02-5 | 95% | 5g |

$665 | 2021-06-09 | |

| Enamine | EN300-1146276-1.0g |

3-[(4-methoxyphenyl)methoxy]azetidine |

1219980-02-5 | 1g |

$671.0 | 2023-05-24 | ||

| TRC | M333720-50mg |

3-[(4-Methoxybenzyl)oxy]azetidine |

1219980-02-5 | 50mg |

$ 70.00 | 2022-06-03 | ||

| Enamine | EN300-1146276-5.0g |

3-[(4-methoxyphenyl)methoxy]azetidine |

1219980-02-5 | 5g |

$1945.0 | 2023-05-24 |

3-(4-Methoxybenzyl)oxyazetidine 関連文献

-

H. Yasumatsu,N. Fukui Catal. Sci. Technol., 2016,6, 6910-6915

-

Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145

-

Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229

-

Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678

-

Yu Huang,Xiaoyu Zhou,Lichun Zhang,Guochen Lin,Man Xu,Yuan Zhao,Mengmeng Jiao,Dengying Zhang,Bingying Pan,Linwei Zhu,Fengzhou Zhao J. Mater. Chem. C, 2020,8, 12240-12246

1219980-02-5 (3-(4-Methoxybenzyl)oxyazetidine) 関連製品

- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)

- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)

- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)

- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)

- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)

- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)

- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)

- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)

- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)

- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1219980-02-5)3-(4-Methoxybenzyl)oxyazetidine

清らかである:99%

はかる:1g

価格 ($):1177.0